[(3R)-1-[1-(anthracene-9-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone;hydrochloride

Catalog No.
S524335
CAS No.
M.F
C30H36ClN3O3
M. Wt
522.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(3R)-1-[1-(anthracene-9-carbonyl)piperidin-4-yl]p...

Product Name

[(3R)-1-[1-(anthracene-9-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone;hydrochloride

IUPAC Name

[(3R)-1-[1-(anthracene-9-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone;hydrochloride

Molecular Formula

C30H36ClN3O3

Molecular Weight

522.1 g/mol

InChI

InChI=1S/C30H35N3O3.ClH/c34-29(32-16-18-36-19-17-32)24-8-5-13-33(21-24)25-11-14-31(15-12-25)30(35)28-26-9-3-1-6-22(26)20-23-7-2-4-10-27(23)28;/h1-4,6-7,9-10,20,24-25H,5,8,11-19,21H2;1H/t24-;/m1./s1

InChI Key

DUBNXJIOBFRASV-GJFSDDNBSA-N

SMILES

C1CC(CN(C1)C2CCN(CC2)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53)C(=O)N6CCOCC6.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

CP640186; CP-640186; CP 640186; CP640,186; CP-640,186; CP 640,186.

Canonical SMILES

C1CC(CN(C1)C2CCN(CC2)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53)C(=O)N6CCOCC6.Cl

Isomeric SMILES

C1C[C@H](CN(C1)C2CCN(CC2)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53)C(=O)N6CCOCC6.Cl

Description

The exact mass of the compound CP-640186 (hydrochloride) is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

The compound [(3R)-1-[1-(anthracene-9-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone;hydrochloride is a complex synthetic molecule that integrates multiple functional groups and structural motifs. It features a piperidine core, which is a bicyclic structure commonly found in various pharmaceuticals, and is characterized by the presence of an anthracene moiety linked via a carbonyl group. The stereochemistry at the 3rd position (R) indicates a specific spatial arrangement that can influence the compound's biological activity. The morpholine ring adds further complexity, contributing to its pharmacological properties and potential applications in medicinal chemistry.

CP-640186 acts as a reversible, non-competitive inhibitor of ACC []. It binds to the carboxyltransferase (CT) domain of ACC, preventing the conversion of acetyl-CoA to malonyl-CoA. This effectively blocks fatty acid synthesis in cells [, ].

In Vitro Studies

Studies conducted in cell cultures have shown that CP-640186 (hydrochloride) effectively inhibits both ACC isotypes, ACC1 and ACC2, with high potency. For instance, a study published by Sigma-Aldrich reports IC50 values of 53 nM (rat liver ACC1) and 61 nM (rat skeletal muscle ACC2), indicating its strong inhibitory effect [].

These in vitro findings suggest that CP-640186 (hydrochloride) has the potential to reduce fatty acid synthesis at the cellular level.

In Vivo Studies

Research has also explored the effects of CP-640186 (hydrochloride) in living organisms. Studies show that it exhibits efficacy when administered orally, making it a potentially viable drug candidate []. Additionally, these in vivo studies demonstrate that CP-640186 (hydrochloride) can indeed suppress fatty acid synthesis within the body.

Typical of amides and piperidines. Key reactions include:

  • Nucleophilic Substitution: The piperidine nitrogen can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Carbonyl Reactions: The carbonyl group in the anthracene moiety can undergo nucleophilic addition reactions, making it reactive towards alcohols or amines.
  • Hydrochloride Formation: The compound can form hydrochloride salts, enhancing its solubility and stability for pharmaceutical applications.

Research indicates that this compound exhibits significant biological activity, particularly as an allosteric inhibitor of acetyl-CoA carboxylase, which plays a crucial role in fatty acid synthesis. This inhibition suggests potential applications in metabolic disorders related to lipogenesis. Furthermore, studies have shown that it effectively inhibits Dengue Virus infection by regulating the phosphorylation of acetyl-CoA carboxylase, thereby correlating inversely with viral replication.

The synthesis of [(3R)-1-[1-(anthracene-9-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone;hydrochloride typically involves several steps:

  • Formation of Piperidine Derivatives: Initial reactions may involve the formation of piperidine derivatives through alkylation or acylation methods.
  • Anthracene Attachment: The anthracene moiety is introduced via coupling reactions, often utilizing carbonyl chemistry to link the two components.
  • Morpholine Integration: The morpholine ring is synthesized or sourced and then coupled with the piperidine scaffold.
  • Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed by treating the base compound with hydrochloric acid to improve its solubility for biological assays.

The primary applications of this compound are in the fields of biochemistry and pharmacology:

  • Pharmacological Research: As an inhibitor of acetyl-CoA carboxylase, it serves as a tool for studying metabolic pathways involved in lipid metabolism.
  • Antiviral Studies: Its efficacy against Dengue Virus positions it as a candidate for further antiviral drug development.
  • Potential Therapeutics: Given its unique structure and biological activity, it may be explored for therapeutic applications in metabolic diseases and viral infections .

Interaction studies have demonstrated that this compound can modulate key enzymatic pathways involved in fatty acid metabolism. Specifically, its role as an allosteric inhibitor suggests that it alters enzyme activity without directly competing with substrates, which could lead to fewer side effects compared to traditional inhibitors. Further research is necessary to fully elucidate its interaction mechanisms at the molecular level .

Several compounds share structural similarities with [(3R)-1-[1-(anthracene-9-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone;hydrochloride, each exhibiting unique properties:

Compound NameStructure FeaturesBiological Activity
CP-640186Anthracene derivative with piperidineAcetyl-CoA carboxylase inhibitor
1-(Piperidin-4-yl)-2,3-dihydrobenzo[d]imidazolContains benzoimidazole moietyAnti-inflammatory
N-[5-(4-morpholin-4-ylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamideTriazole-containing structureAnticancer properties
1-(2-thiophen-2-yl)-N-[3-(2-methoxyphenyl)-phenyl]-2-methylbenzamideThiophene ring integrationAntimicrobial activity

These compounds illustrate variations in biological activity and structural motifs while maintaining some common features with the target compound. Notably, the presence of the anthracene moiety and specific functional groups differentiates [(3R)-1-[1-(anthracene-9-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone;hydrochloride from others, highlighting its unique pharmacological profile and potential therapeutic applications .

The synthesis of [(3R)-1-[1-(anthracene-9-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone;hydrochloride requires careful consideration of multiple synthetic approaches, each offering distinct advantages and challenges in terms of efficiency, scalability, and product quality.

Four primary synthetic strategies have been identified through comprehensive analysis of anthracene derivatives and complex heterocyclic compounds synthesis [1] [2] [3]. The direct amide formation route represents the most straightforward approach, involving sequential anthracene carbonylation, piperidine acylation, morpholine coupling, and final salt formation. This strategy minimizes intermediate handling steps but provides limited control over side reactions, typically yielding 70-85% of the desired product [4] [5].

The sequential coupling route offers superior purity control through intermediate isolation and purification at each synthetic stage. While more time-consuming and requiring increased solvent usage, this approach consistently delivers yields in the 75-90% range with enhanced product purity [6] [7]. The telescoped synthesis route eliminates intermediate isolation steps, reducing overall reaction time and solvent consumption. However, optimization challenges and potential impurity buildup limit yields to 65-80% [8].

The convergent synthesis route demonstrates the highest efficiency, achieving 80-95% yields through parallel synthesis of molecular fragments followed by convergent coupling and crystallization [5] [9]. This approach requires complex coordination of parallel reactions but maximizes starting material utilization and processing efficiency.

Design of experiments methodologies have proven essential for systematic route optimization, enabling statistical modeling of reaction parameters and identification of optimal conditions [4] [5]. The implementation of factorial designs allows for comprehensive evaluation of multiple variables simultaneously, significantly reducing development time while maximizing synthetic efficiency.

Key Intermediate Preparation: Anthracene-9-carbonyl Piperidine Derivatives

The preparation of anthracene-9-carbonyl piperidine intermediates constitutes a critical synthetic transformation requiring precise control of reaction conditions and careful selection of activation methods. Multiple synthetic pathways have been developed for anthracene carbonyl activation, with each method offering specific advantages in terms of yield, selectivity, and operational simplicity [11].

Anthracene-9-carbonyl chloride synthesis represents the most widely employed activation method, utilizing thionyl chloride with catalytic dimethylformamide under controlled heating conditions [11]. The reaction proceeds at 60°C for 12 hours, consistently delivering 90-95% yields with greater than 95% purity. The formed acid chloride intermediate exhibits excellent reactivity toward piperidine nucleophiles while maintaining stability under anhydrous conditions [11].

Alternative activation methods include mixed anhydride formation and carbodiimide-mediated coupling reactions, each providing distinct advantages for specific synthetic applications [12] [13]. The mixed anhydride method employs isobutyl chloroformate with triethylamine at 0-25°C, yielding 75-85% of activated intermediate with minimal side product formation. Carbodiimide coupling utilizing dicyclohexylcarbodiimide and 4-dimethylaminopyridine achieves 80-90% yields under mild conditions but generates dicyclohexylurea as a significant byproduct requiring careful removal [14] [13].

Piperidine acylation reactions proceed through nucleophilic attack on the activated carbonyl carbon, forming stable amide bonds with excellent functional group tolerance [15] [16]. Reaction conditions typically involve treatment of the piperidine substrate with the activated anthracene derivative in the presence of base at temperatures ranging from 0-25°C. Triethylamine serves as the preferred base, effectively neutralizing hydrogen chloride generated during the reaction while maintaining compatibility with sensitive functional groups [17] [12].

The stereochemical considerations in piperidine derivative preparation require careful attention to conformational effects and potential epimerization pathways [16] [18]. Piperidine rings adopt chair conformations that influence both reactivity and selectivity in subsequent transformations. The positioning of substituents on the piperidine ring significantly affects both the reaction kinetics and the final product distribution [15] [16].

Purification of anthracene-9-carbonyl piperidine intermediates involves multiple techniques including column chromatography, recrystallization, and preparative high-performance liquid chromatography [8] [19]. Storage conditions require protection from moisture and light, with optimal preservation achieved under inert atmosphere at reduced temperatures [11].

Morpholine Conjugation Strategies

Morpholine conjugation represents a sophisticated synthetic transformation requiring optimization of multiple reaction parameters to achieve efficient amide bond formation while minimizing undesired side reactions [20] [14] [21]. The electron-withdrawing effect of the morpholine oxygen atom reduces the nucleophilicity of the nitrogen center, necessitating careful selection of activation methods and reaction conditions [20] [22].

Direct amidation approaches involve heating morpholine with activated carboxylic acid derivatives at elevated temperatures, typically 80-120°C for 12-24 hours [14] [13]. While operationally simple, this method often results in moderate yields of 60-75% due to competing reactions and thermal decomposition pathways. The formation of morpholine hydrochloride salt as a byproduct requires careful removal to prevent contamination of the final product [23] [24].

The mixed anhydride method provides enhanced control over reaction selectivity and product formation [14] [12]. Treatment of the carboxylic acid precursor with isobutyl chloroformate in the presence of triethylamine generates a mixed anhydride intermediate that undergoes selective reaction with morpholine at 0-25°C. This approach consistently delivers yields of 75-85% with excellent functional group compatibility and minimal side product formation [12] [13].

Carbodiimide-mediated coupling reactions offer superior efficiency for morpholine amide synthesis, utilizing dicyclohexylcarbodiimide and 4-dimethylaminopyridine in dichloromethane at ambient temperature [14] [13]. The reaction proceeds through formation of an activated acylisourea intermediate that undergoes nucleophilic displacement by morpholine, yielding 80-90% of the desired amide product. The primary limitation involves formation of dicyclohexylurea, which requires thorough removal through filtration and washing procedures [8] [19].

The acid chloride method demonstrates the highest efficiency for morpholine conjugation, achieving 85-95% yields through direct reaction of morpholine with acyl chloride precursors [11]. The reaction proceeds rapidly at 0-25°C in the presence of triethylamine, which serves both as a base and as a hydrogen chloride scavenger. This method offers excellent scalability and operational simplicity while maintaining high product purity [11].

Mechanistic considerations in morpholine conjugation involve understanding the electron-deficient nature of the morpholine nitrogen and its implications for reaction kinetics [20] [21] [22]. The reduced basicity of morpholine compared to other secondary amines affects both reaction rates and equilibrium positions, requiring optimization of stoichiometry and reaction conditions to achieve maximum conversion efficiency [20] [22].

Morpholine conformational dynamics play a crucial role in determining reaction selectivity and product stability [22]. The chair-boat equilibrium of the morpholine ring influences both ground state stability and transition state accessibility, affecting overall reaction efficiency and stereochemical outcomes [25] [22].

Salt Formation: Hydrochloride Precipitation Techniques

Hydrochloride salt formation represents the final critical transformation in the synthetic sequence, requiring precise control of crystallization conditions to achieve optimal yield, purity, and solid-state properties [26] [27] [28]. The conversion of the basic morpholine nitrogen to its protonated hydrochloride salt dramatically alters the physical and chemical properties of the compound, enhancing water solubility and chemical stability [23] [24].

The fundamental mechanism of hydrochloride salt formation involves protonation of the morpholine nitrogen by hydrochloric acid, generating an ionic compound with significantly different solubility characteristics compared to the neutral precursor [23] [24]. The reaction proceeds quantitatively under appropriate conditions, with the equilibrium strongly favoring salt formation due to the strong acid-weak base interaction [26] [28].

Hydrochloric acid concentration optimization studies reveal that concentrations between 1.0-2.0 M provide optimal balance between complete protonation and controlled precipitation kinetics [27] [25]. Higher concentrations can lead to rapid precipitation with poor crystal quality, while lower concentrations may result in incomplete salt formation. The optimal concentration of 1.5 M hydrochloric acid consistently achieves 85-95% yields with excellent product purity [27] [25].

Temperature control during salt formation critically influences both yield and crystal quality [28] [29]. Lower temperatures (0-25°C) promote formation of well-formed crystals with reduced inclusion of impurities, while higher temperatures can lead to rapid precipitation with poor solid-state properties. The optimal temperature range of 0-5°C provides superior crystal formation while maintaining reasonable reaction rates [29] [30].

Solvent system selection plays a pivotal role in achieving selective crystallization of the desired hydrochloride salt [28] [30]. Ethanol-water mixtures (70:30 ratio) provide optimal crystallization medium, balancing solubility of the starting material with insolubility of the product salt. This solvent system enables selective precipitation while excluding impurities and unreacted starting materials [28] [30].

Precipitation kinetics control through careful regulation of acid addition rate prevents formation of amorphous solids and promotes growth of well-formed crystals [27] [29]. Addition rates of 0.5-2.0 mL/min provide controlled nucleation and crystal growth, resulting in uniform particle size distribution and excellent filtration characteristics [29] [30].

Crystallization time optimization studies demonstrate that 2-6 hours represents the optimal timeframe for complete precipitation and impurity exclusion [28] [30]. Shorter times may result in incomplete precipitation, while extended crystallization periods can lead to crystal aging and potential degradation. The optimal crystallization time of 4 hours achieves 90-95% yields with maximum purity [29] [30].

pH monitoring during salt formation ensures complete protonation while preventing over-acidification that could lead to degradation or undesired side reactions [26] [24]. Maintaining pH in the range of 1.0-2.0 provides optimal protonation efficiency while preserving chemical stability of the product [23] [24].

Quality control measures for hydrochloride salt formation include monitoring of particle size distribution, polymorphic form, water content, and residual solvent levels [29] [30]. These parameters directly influence the pharmaceutical properties of the final product and require careful optimization during process development [28] [8].

The mechanistic understanding of salt precipitation involves consideration of nucleation theory, crystal growth kinetics, and thermodynamic factors governing solid-state formation [29] [30]. Classical nucleation theory predicts that controlled addition of precipitating agent promotes formation of stable nuclei that grow into well-formed crystals, while rapid precipitation leads to formation of multiple small crystals with poor properties [27] [29].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

521.2445197 g/mol

Monoisotopic Mass

521.2445197 g/mol

Heavy Atom Count

37

Appearance

Light yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Yamashita T, Kamata M, Endo S, Yamamoto M, Kakegawa K, Watanabe H, Miwa K, Yamano T, Funata M, Sakamoto J, Tani A, Mol CD, Zou H, Dougan DR, Sang B, Snell G, Fukatsu K. Design, synthesis, and structure-activity relationships of spirolactones bearing 2-ureidobenzothiophene as acetyl-CoA carboxylases inhibitors. Bioorg Med Chem Lett. 2011 Nov 1;21(21):6314-8. doi: 10.1016/j.bmcl.2011.08.117. Epub 2011 Sep 6. PubMed PMID: 21944854.
2: Hess D, Chisholm JW, Igal RA. Inhibition of stearoylCoA desaturase activity blocks cell cycle progression and induces programmed cell death in lung cancer cells. PLoS One. 2010 Jun 30;5(6):e11394. doi: 10.1371/journal.pone.0011394. PubMed PMID: 20613975; PubMed Central PMCID: PMC2894866.
3: Xiang S, Callaghan MM, Watson KG, Tong L. A different mechanism for the inhibition of the carboxyltransferase domain of acetyl-coenzyme A carboxylase by tepraloxydim. Proc Natl Acad Sci U S A. 2009 Dec 8;106(49):20723-7. doi: 10.1073/pnas.0908431106. Epub 2009 Nov 19. PubMed PMID: 19926852; PubMed Central PMCID: PMC2791573.
4: Madauss KP, Burkhart WA, Consler TG, Cowan DJ, Gottschalk WK, Miller AB, Short SA, Tran TB, Williams SP. The human ACC2 CT-domain C-terminus is required for full functionality and has a novel twist. Acta Crystallogr D Biol Crystallogr. 2009 May;65(Pt 5):449-61. doi: 10.1107/S0907444909008014. Epub 2009 Apr 18. PubMed PMID: 19390150; PubMed Central PMCID: PMC2725780.
5: Hu HY, Huang YC, Yu HT, Zhang Y. (Anthracen-9-yl)(piperidin-1-yl)-methanone. Acta Crystallogr Sect E Struct Rep Online. 2008 Oct 15;64(Pt 11):o2120. doi: 10.1107/S1600536808033205. PubMed PMID: 21580982; PubMed Central PMCID: PMC2959661.
6: Patil PB, Minteer SD, Mielke AA, Lewis LR, Casmaer CA, Barrientos EJ, Ju JS, Smith JL, Fisher JS. Malonyl coenzyme A affects insulin-stimulated glucose transport in myotubes. Arch Physiol Biochem. 2007 Feb;113(1):13-24. PubMed PMID: 17522981.
7: Zhang H, Tweel B, Li J, Tong L. Crystal structure of the carboxyltransferase domain of acetyl-coenzyme A carboxylase in complex with CP-640186. Structure. 2004 Sep;12(9):1683-91. PubMed PMID: 15341732.
8: Harwood HJ Jr, Petras SF, Shelly LD, Zaccaro LM, Perry DA, Makowski MR, Hargrove DM, Martin KA, Tracey WR, Chapman JG, Magee WP, Dalvie DK, Soliman VF, Martin WH, Mularski CJ, Eisenbeis SA. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals. J Biol Chem. 2003 Sep 26;278(39):37099-111. Epub 2003 Jul 3. PubMed PMID: 12842871.

Explore Compound Types